Product packaging for Boc-4-methyl-DL-tryptophan(Cat. No.:CAS No. 1219232-56-0)

Boc-4-methyl-DL-tryptophan

Cat. No.: B1462776
CAS No.: 1219232-56-0
M. Wt: 318.4 g/mol
InChI Key: JEWGAIHROWITPG-UHFFFAOYSA-N
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Description

Significance of Tryptophan Modification in Amino Acid Chemistry

The modification of tryptophan holds considerable importance in the field of amino acid chemistry. Although it is one of the less abundant amino acids in proteins, tryptophan's unique indole (B1671886) side chain often plays a critical role in protein structure and function. wikipedia.orgrsc.org Its aromatic nature facilitates involvement in π-π stacking interactions, cation-π interactions, and hydrogen bonding, all of which are crucial for protein stability and molecular recognition processes. iris-biotech.deresearchgate.net

Chemical modifications of the tryptophan residue can lead to several advantageous outcomes:

Enhanced Biological Activity: Introducing substituents onto the indole ring can alter the binding affinity and specificity of peptides and proteins for their targets. iris-biotech.de

Increased Stability: Modifications can enhance resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs. iris-biotech.debeilstein-journals.org

Probing Protein Structure and Function: The incorporation of modified tryptophan analogs, such as those containing fluorescent tags, allows for the study of protein folding, dynamics, and interactions. wikipedia.orgbeilstein-journals.orgrsc.org

Development of Novel Therapeutics: Tryptophan derivatives are key components in a variety of drugs, including those for cancer, viral infections, and neurological disorders. pcbiochemres.com

Role of the Boc Protecting Group in Peptide Synthesis and Amino Acid Derivatization

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino function of amino acids in peptide synthesis. nih.gov Its primary role is to temporarily block the reactivity of the amino group, preventing unwanted side reactions during the formation of peptide bonds. creative-peptides.com

The Boc group is favored for several reasons:

Stability: It is stable under the basic conditions often used for peptide coupling reactions.

Ease of Removal: The Boc group can be readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA), without affecting other acid-labile protecting groups that may be present on the amino acid side chains. creative-peptides.comthermofisher.com

Versatility: Boc-protected amino acids are compatible with a wide range of coupling reagents and reaction conditions, making them suitable for both solid-phase and solution-phase peptide synthesis. thermofisher.com

In the context of Boc-4-methyl-DL-tryptophan, the Boc group protects the amino group, allowing for the specific modification or coupling of the carboxylic acid group or further derivatization of the indole ring if desired. The synthesis of N-Boc-L-tryptophan, a related compound, involves the reaction of L-tryptophan with di-tert-butyl dicarbonate (B1257347) under basic conditions. nih.gov

Overview of Indole Ring Substitutions in Tryptophan Analogs

The indole ring of tryptophan is a versatile scaffold for chemical modification. The introduction of various substituents at different positions on the ring can significantly impact the molecule's steric and electronic properties. nih.gov

Common substitution positions on the indole ring include C2, C4, C5, C6, and C7. The reactivity of the indole ring towards electrophilic substitution is highest at the C3 position. pcbiochemres.com However, synthetic strategies have been developed to achieve substitution at other positions. For instance, the synthesis of 4-substituted tryptophan derivatives can be achieved through the functionalization of a pre-activated intermediate like N-acetyl 4-boronate tryptophan methyl ester. researchgate.net

The nature of the substituent plays a crucial role in the properties of the resulting analog:

Electron-donating groups , such as a methyl group, can increase the electron density of the indole ring.

Electron-withdrawing groups , like halogens or cyano groups, decrease the electron density and can alter binding interactions. iris-biotech.de

Bulky substituents can introduce steric hindrance, which can be unfavorable for some enzymatic reactions. Studies have shown that steric hindrance is particularly significant at the 4- and 7-positions of the indole ring. nih.gov

The synthesis of 4-methyl-DL-tryptophan itself has been reported, and its properties have been studied in various contexts. nih.govchemspider.com The presence of the methyl group at the 4-position of the indole ring in this compound influences its hydrophobicity and steric profile, which in turn can affect its incorporation into peptides and its interaction with biological targets.

PropertyValue
Chemical Formula C17H22N2O4
Molecular Weight 318.37 g/mol
CAS Number 1219232-56-0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O4 B1462776 Boc-4-methyl-DL-tryptophan CAS No. 1219232-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-10-6-5-7-12-14(10)11(9-18-12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWGAIHROWITPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications of Boc 4 Methyl Dl Tryptophan in Peptide Science and Medicinal Chemistry

Utilization as a Building Block in Solid-Phase and Solution-Phase Peptide Synthesis

Boc-4-methyl-DL-tryptophan is a versatile reagent employed in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methodologies. The Boc protecting group provides temporary protection of the α-amino group, which can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), enabling the stepwise elongation of the peptide chain. In the context of SPPS, the protected amino acid can be coupled to a growing peptide chain anchored to a resin support. The cycle of deprotection and coupling is repeated until the desired sequence is assembled. The use of unnatural amino acids like this compound is a well-established strategy in peptide synthesis to create novel molecular entities. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability or oral bioavailability. The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design. nih.gov By replacing a natural tryptophan residue with 4-methyl-tryptophan, researchers can introduce a subtle but significant structural change. This modification can alter the binding interactions of the peptide with its biological target or enforce a specific secondary structure that is crucial for its activity. The methyl group can fill a hydrophobic pocket in a receptor or enzyme active site, potentially increasing binding affinity and selectivity.

The introduction of a methyl group at the 4-position of the tryptophan indole (B1671886) ring has a notable impact on the physicochemical properties of the amino acid and the resulting peptide. The methyl group increases the hydrophobicity and steric bulk of the side chain, which can influence how the peptide folds and interacts with its environment. The conformation of a peptide is critical to its biological function, and even minor modifications can lead to significant changes in its three-dimensional structure. nih.gov

Table 1: Comparison of Physicochemical Properties This interactive table compares key properties of the natural L-tryptophan with its 4-methylated analog.

PropertyL-Tryptophan4-Methyl-L-tryptophanImplication of Methylation
Molecular Formula C₁₁H₁₂N₂O₂C₁₂H₁₄N₂O₂ biosynth.comAddition of a CH₂ group
Molecular Weight 204.23 g/mol 218.25 g/mol biosynth.comIncreased mass
Hydrophobicity ModerateHigherEnhances hydrophobic interactions
Steric Bulk SignificantIncreasedCan restrict conformational flexibility or improve packing
Electronic Properties Electron-rich indoleIndole ring with electron-donating methyl groupMay subtly alter π-π stacking and cation-π interactions

Design and Synthesis of Bioactive Peptide Analogs

The synthesis of bioactive peptide analogs using modified amino acids is a fundamental strategy in medicinal chemistry to develop new therapeutic agents. nih.gov this compound is used to create analogs of naturally occurring peptides with the aim of improving their potency, selectivity, or pharmacokinetic profiles.

Tryptophan metabolism is a critical biological pathway, and enzymes within this pathway are important drug targets. nih.gov Notably, the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) catalyze the first and rate-limiting step of tryptophan degradation. nih.govresearchgate.net These enzymes are overexpressed in many tumors and contribute to an immunosuppressive environment by depleting local tryptophan levels. researchgate.netnih.gov Consequently, inhibiting IDO1 and TDO is a major strategy in cancer immunotherapy.

The development of tryptophan analogs as inhibitors of these enzymes is an area of intense research. nih.govrsc.org One of the first reported IDO inhibitors was 1-methyl-tryptophan, demonstrating that methylated tryptophan derivatives can effectively target these enzymes. nih.gov The design of such inhibitors relies on creating molecules that can bind to the enzyme's active site but are not metabolized, or are metabolized differently. The incorporation of 4-methyl-tryptophan into peptide or small molecule scaffolds represents a rational approach to developing novel inhibitors of tryptophan-metabolizing enzymes.

The tryptophan scaffold is a privileged structure in pharmacology, forming the core of many molecules that interact with various receptors. A prominent example is the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which is derived from tryptophan. nih.gov Furthermore, many psychedelic compounds, such as N,N-dimethyltryptamine (DMT), are tryptophan derivatives that act as potent ligands for serotonin receptors. wikipedia.org

The modification of the tryptophan indole ring is a common strategy in the design of new receptor ligands. acs.org The addition of a methyl group at the 4-position can alter a ligand's binding affinity, selectivity across receptor subtypes, and functional activity (e.g., agonist versus antagonist). nih.gov By incorporating this compound into a peptide sequence, medicinal chemists can systematically probe the structure-activity relationship of peptide-based receptor ligands, aiming to fine-tune their pharmacological profile for therapeutic applications. nih.gov

Application in Drug Discovery Programs as Chemical Probes

Beyond their direct use in therapeutic candidates, modified amino acids like 4-methyl-tryptophan are valuable tools in drug discovery programs as chemical probes. nih.gov These probes are designed to study and interrogate biological systems, helping to identify new drug targets and elucidate mechanisms of action.

The modification of the tryptophan indole ring is a versatile strategy for creating such probes. For example, researchers have synthesized tryptophan analogs with alkyne groups to enable "click chemistry" for protein profiling and tracking. nih.gov In another application, fluorinated tryptophan analogs, such as 4,6-difluoro-tryptophan, have been synthesized and incorporated into proteins to serve as probes for ¹⁹F NMR studies, which can provide detailed information about protein structure and dynamics. researchgate.net Tryptophan's natural fluorescence is also highly sensitive to its local environment, making it an intrinsic probe of peptide and protein conformation. nih.gov The introduction of a methyl group can subtly alter these fluorescent properties, potentially creating a more specialized probe. The use of tryptophan analogs as "tool compounds" or "mechanistic probes" is also critical for studying the function of enzymes like IDO1. nih.govrsc.org Therefore, this compound can be used to synthesize peptides that act as probes to explore biological processes, validate drug targets, and facilitate the broader drug discovery process.

Table 2: Applications of Modified Tryptophan Analogs in Research This interactive table summarizes various applications of tryptophan analogs that have been modified on the indole ring.

Modification ExampleApplicationPurposeReference(s)
1-Methyl-Tryptophan Enzyme InhibitionTo inhibit the IDO1 enzyme for cancer immunotherapy research. nih.gov
Alkyne-Substituted Tryptophan Chemical ProbeTo enable click-chemistry for multimodal analysis and protein profiling. nih.gov
4,6-Difluoro-Tryptophan NMR ProbeTo serve as a ¹⁹F NMR probe for studying protein structure and dynamics. researchgate.net
SCF₃/SCF₂H-Modified Tryptophan Peptide StabilizationTo improve the bioactivity and serum stability of therapeutic peptides. nih.gov
α-Methyl-Tryptophan Enzyme ModulationTo stabilize the TDO enzyme and study tryptophan homeostasis. nih.gov

Preclinical Studies of Tryptophan Analogs for Therapeutic Potential

This compound serves as a building block in the synthesis of more complex molecules, including tryptophan analogs investigated for their therapeutic potential. The tert-butoxycarbonyl (Boc) group is a protecting group, essential during synthesis, which is typically removed to yield the final active compound. Research into tryptophan analogs, such as those derived from 4-methyl-tryptophan, is largely driven by their potential to modulate metabolic pathways implicated in diseases like cancer.

Tryptophan is an essential amino acid crucial for protein synthesis and as a precursor for various bioactive compounds. nih.gov A significant portion of free tryptophan is metabolized through the kynurenine (B1673888) pathway, a process initiated by the enzymes indoleamine-2,3-dioxygenase 1 (IDO1), IDO2, or tryptophan-2,3-dioxygenase (TDO2). nih.gov In the context of cancer, overexpression of IDO1 in tumor cells or surrounding immune cells leads to the depletion of tryptophan and the accumulation of its metabolites, known as kynurenines. nih.govresearchgate.net This metabolic shift suppresses the function of effector T-cells and promotes the differentiation of regulatory T-cells, creating an immunosuppressive microenvironment that allows tumors to evade the immune system. nih.govnih.gov

Consequently, tryptophan analogs have been a major focus of preclinical research, primarily as inhibitors of the IDO1 enzyme. By blocking this enzyme, these analogs aim to restore local tryptophan levels and reduce immunosuppressive kynurenine production, thereby enhancing anti-tumor immune responses. One of the most widely studied tryptophan analogs is 1-methyl-tryptophan (1-MT). researchgate.net Preclinical studies have explored the racemic mixture (1-DL-MT) as well as its individual D and L isomers for their antitumor activities. nih.gov Research has also expanded to include other derivatives, with modifications at various positions of the tryptophan molecule to improve potency and specificity. nih.govmdpi.com These studies hypothesize that because tumor cells exhibit a high rate of tryptophan uptake, they may be particularly susceptible to tryptophan analogs that can interfere with their viability and proliferation. nih.gov

The therapeutic potential of these analogs is often evaluated in preclinical models by assessing their ability to inhibit tumor growth, modulate the tumor microenvironment, and enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors.

Development of Radiotracers for Imaging Studies (e.g., PET agents for IDO1 imaging)

In addition to their direct therapeutic applications, tryptophan analogs are critical for the development of diagnostic tools, particularly radiotracers for Positron Emission Tomography (PET) imaging. nih.gov PET is a non-invasive molecular imaging technique that allows for the in vivo visualization and quantification of metabolic and molecular processes. nih.gov Given the role of the IDO1 enzyme in tumor immune evasion, developing PET radiotracers that can specifically target and measure IDO1 expression in tumors is of significant clinical interest. moffitt.org Such imaging agents could be used to identify patients whose tumors overexpress IDO1 and who are therefore more likely to respond to IDO1-targeted therapies. nih.gov

The development of these radiotracers involves labeling a tryptophan analog with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), due to its favorable half-life and imaging characteristics. nih.gov this compound can act as a precursor in the multi-step synthesis of these complex radiolabeled molecules. The synthetic process often involves modifying the tryptophan structure and then introducing the radioactive isotope. elsevierpure.com

Numerous ¹⁸F-labeled tryptophan derivatives have been developed and evaluated in preclinical settings. nih.gov These tracers are designed to be substrates for the IDO1 enzyme, leading to their accumulation in IDO1-expressing cells. nih.gov

Table 1: Examples of Tryptophan-Based PET Radiotracers for IDO1 Imaging

Radiotracer Description Key Preclinical Findings Reference
[¹⁸F]IDO49 A radiofluorinated carboximidamide based on an IDO1 inhibitor. Showed specific accumulation in IDO1-expressing tumors in microPET experiments. nih.gov
(S)-[¹⁸F]FETrp (S)-1-(2-[¹⁸F]fluoroethyl)tryptophan, a substrate of the IDO1 enzyme. Demonstrated promising preclinical results in terms of uptake in IDO1-positive tumor cells. elsevierpure.comnih.gov
1-methyl-D-tryptophan-[¹⁸F]BF₃ A novel radiotracer developed for monitoring the metabolism of IDO inhibitors. Tumor uptake was observed in xenograft models, peaking at 10 minutes post-injection. researchgate.net

| 5-[¹²⁴I]I-AMT | An iodinated analog of α-methyltryptophan. | Demonstrated potential as a kynurenine pathway agent targeting IDO1 in preclinical models. | mdpi.com |

Preclinical evaluation of these radiotracers involves in vitro cell uptake studies, biodistribution studies in animal models, and PET imaging in tumor-bearing mice. These studies aim to confirm that the tracer's uptake correlates with IDO1 expression levels, as verified by methods like western blot and immunohistochemistry. nih.gov For instance, studies with a novel radiolabeled probe, [¹⁸F]IDO49, demonstrated selective accumulation in tumor cells with a tumor-to-muscle ratio of 2.29 ± 0.05 in mouse xenograft models. moffitt.org The development of stable and specific PET radiotracers for IDO1 continues to be an active area of research, holding the promise of a personalized medicine approach for cancer immunotherapy. nih.gov

Biochemical and Pharmacological Investigations Involving Tryptophan Analogs

Modulation of Enzymatic Pathways

The biological activity of tryptophan analogs is often defined by their ability to modulate the function of key enzymes involved in tryptophan metabolism. Research in this area for Boc-4-methyl-DL-tryptophan and 4-methyl-DL-tryptophan is limited.

Studies on Other Tryptophan-Metabolizing Enzymes

Beyond IDO1 and TPH, other enzymes metabolize tryptophan and its derivatives. Research on the interaction of 4-methyl-DL-tryptophan with some of these enzymes in non-mammalian systems has been conducted.

In a study on the fungus Neurospora crassa, 4-methyl-DL-tryptophan was found to be ineffective in repressing the formation of indole-synthesizing activity within the tryptophan biosynthesis pathway, in contrast to L-tryptophan and other analogs like 5-methyl- and 6-methyl-DL-tryptophan, which showed repressive effects. nih.gov

Another investigation involving various methylated tryptophan derivatives as substrates for bacterial and fungal dimethylallyltryptophan synthases (DMATSs) included 4-methyl-DL-tryptophan. rsc.org However, the researchers were unable to separate the L- and D-enantiomers of the compound, and therefore specific activity data for this analog was not reported in the study. rsc.org

No data tables could be generated for section 4.1 as no quantifiable research findings on the enzymatic modulation by this compound were found in the reviewed literature.

Cellular and Molecular Biological Effects

The cellular and molecular effects of tryptophan analogs often stem from their interaction with enzymatic pathways or other cellular components. Research on this compound in this area is absent from the scientific literature. However, a singular, older study reported a cellular effect of 4-methyl-DL-tryptophan.

In experiments with Neurospora crassa, 4-methyl-DL-tryptophan was shown to inhibit photo-induced carotenoid biosynthesis. core.ac.uk When added immediately after light irradiation at a concentration of 12.3 mM, it inhibited carotenoid production by 56%. core.ac.uk This inhibitory effect was markedly reduced if the addition of the compound was delayed by three hours post-irradiation. core.ac.uk

CompoundOrganismCellular Process AffectedConcentration% Inhibition
4-methyl-DL-tryptophanNeurospora crassaPhoto-induced carotenoid biosynthesis12.3 mM56%
Table based on data from a 1970 study on Neurospora crassa. core.ac.uk

Effects on Amino Acid Uptake and Transport Mechanisms

Tryptophan and other large neutral amino acids are transported across cell membranes by specific carrier systems, most notably the L-type Amino Acid Transporter 1 (LAT1). nih.govnih.gov This transporter is crucial for supplying cells with essential amino acids required for protein synthesis and other metabolic processes. nih.gov Due to its structural similarity to tryptophan, it is highly probable that this compound acts as a competitive ligand for LAT1 and other amino acid transporters.

The presence of the bulky Boc group and the methyl substitution on the indole (B1671886) ring would likely prevent it from being a substrate for transport. Instead, it is expected to act as a competitive inhibitor, occupying the transporter's binding site and thereby blocking the uptake of endogenous tryptophan and other large neutral amino acids. nih.gov Studies on various L-tryptophan derivatives have confirmed that modifications to the indole ring can yield potent LAT1 inhibitors. nih.govresearchgate.net By impeding tryptophan import, this compound could be used in research models to study the physiological effects of tryptophan deprivation.

Transporter SystemSubstratesPotential Interaction with this compound
L-type Amino Acid Transporter 1 (LAT1) Tryptophan, Phenylalanine, Leucine (B10760876), etc. nih.govCompetitive Inhibition nih.gov
Aromatic Amino Acid Transporter (AroP) Tryptophan, Phenylalanine, TyrosinePotential Competitive Inhibition nih.gov

Influence on Cell Proliferation and Apoptosis in Research Models

Tryptophan is an essential amino acid, meaning it cannot be synthesized by human cells and must be obtained from the diet. It is a critical component for protein synthesis, and its availability is a key factor in regulating cell growth and proliferation. nih.govscivisionpub.com Tumor cells, in particular, often exhibit an increased demand for amino acids to support their rapid growth and have been shown to upregulate amino acid transporters like LAT1. nih.govnih.gov

By competitively inhibiting tryptophan uptake, this compound can induce a state of intracellular tryptophan starvation. This depletion has significant consequences for cellular function:

Inhibition of Cell Proliferation: Without an adequate supply of tryptophan, protein synthesis is halted, leading to cell cycle arrest and a cessation of proliferation. scivisionpub.com Several studies have demonstrated that other tryptophan analogs can effectively inhibit the proliferation of cancer cell lines. mdpi.comnih.gov

Induction of Apoptosis: Prolonged deprivation of an essential amino acid is a cellular stress signal that can trigger programmed cell death, or apoptosis. scivisionpub.com Research on other tryptophan derivatives and pyrolysis products has shown their capacity to induce apoptosis in various cell types. nih.gov It is plausible that by blocking tryptophan transport, this compound could similarly trigger apoptotic pathways in research models.

Investigation of Immunomodulatory Properties in Research Models

Tryptophan metabolism plays a central role in immune regulation, primarily through the kynurenine (B1673888) pathway. researchgate.net The enzyme indoleamine 2,3-dioxygenase (IDO1) is a key player in this process. In the tumor microenvironment and during inflammatory responses, IDO1 is often upregulated, leading to the rapid degradation of tryptophan. frontiersin.org This tryptophan depletion suppresses the proliferation and function of immune cells, particularly T cells, creating a state of localized immune tolerance that can be exploited by cancer cells to evade destruction. mdpi.comfrontiersin.org

Tryptophan analogs are widely investigated as potential immunomodulators by targeting the IDO1 enzyme. For example, 1-methyl-tryptophan is a well-known competitive inhibitor of IDO1 that has been studied extensively in cancer immunotherapy trials. mdpi.comnih.govnih.gov Given its structure, this compound is a candidate for interaction with IDO1. The methylation on the indole ring could interfere with the catalytic process, potentially making it an inhibitor rather than a substrate, similar to how 1-methyl-tryptophan functions. nih.gov By blocking IDO1, such a compound could prevent tryptophan depletion in the local environment, thereby restoring T cell function and enhancing anti-tumor immunity. Some tryptophan metabolites and analogs can also exert immunomodulatory effects by activating the Aryl Hydrocarbon Receptor (AHR), which influences the differentiation and activity of various immune cells. frontiersin.orgnih.govoncotarget.com

Mechanistic Insights into Biological Activity

Binding Interactions with Target Proteins and Enzymes

The biological effects of this compound are predicated on its ability to bind to proteins that normally interact with L-tryptophan. The primary targets include:

Amino Acid Transporters (e.g., LAT1): As discussed, the compound likely binds to the substrate pocket of LAT1. The bulky nature of the Boc group would sterically hinder the conformational changes required for translocation across the membrane, making it an inhibitor. researchgate.net

Indoleamine 2,3-dioxygenase (IDO1): This enzyme's active site accommodates the indole ring of tryptophan. Analogs with modifications, such as methylation, can still bind but may not be properly positioned for the oxidative cleavage reaction, thus acting as competitive inhibitors. nih.govrsc.org Docking studies with other tryptophan analogs suggest that the indole moiety is crucial for binding, and substitutions can alter affinity and activity. rsc.org

Tryptophan Hydroxylase (TPH): This is the rate-limiting enzyme in serotonin (B10506) synthesis. While less studied in the context of immunomodulation, it is another key enzyme that binds tryptophan. Inhibition of TPH by analogs could be explored, although this is not the primary focus of current tryptophan analog research in oncology.

Target ProteinEndogenous SubstratePredicted Interaction with this compoundFunctional Outcome
LAT1 L-TryptophanCompetitive BindingBlockade of Amino Acid Uptake nih.gov
IDO1 L-TryptophanCompetitive Binding/InhibitionPrevention of Tryptophan Degradation; Immune Modulation nih.gov
Tryptophanyl-tRNA Synthetase L-TryptophanPotential InhibitionBlockade of Protein Synthesis

Structural Basis of Activity for Modified Tryptophans

The specific chemical modifications of this compound are key to its distinct activity compared to natural L-tryptophan.

N-tert-butoxycarbonyl (Boc) Group: This is a large, sterically hindering protecting group commonly used in peptide synthesis. vectorlabs.comwikipedia.org Its presence on the alpha-amino nitrogen fundamentally alters the molecule's properties. It prevents the formation of peptide bonds and likely blocks the amino group from participating in key hydrogen bonding interactions within enzyme active sites or transporter channels. This modification is a primary reason the molecule is unlikely to be metabolized or incorporated into proteins. vectorlabs.com

4-Methyl Group: The addition of a methyl group to the 4-position of the indole ring modifies its electronic properties and shape. This can influence binding affinity to target proteins. While structure-activity relationship (SAR) studies on 4-substituted tryptophans are not as common as for other positions, SAR analyses of related heterocyclic structures show that such substitutions can profoundly impact biological activity by altering hydrophobic interactions and steric fit. pharmacy180.comnih.gov The methyl group could enhance binding to hydrophobic pockets but could also create steric clashes that prevent an ideal fit in a tightly constrained active site.

Application in Selection Systems for Biotechnological Research

Amino acid analogs are valuable tools in biotechnology and synthetic biology, particularly in selection systems for microbial or cell cultures. nih.gov These systems are used to isolate cells with desired properties, such as altered metabolic pathways or transporter functions.

One common application is in the development of auxotrophic strains , which are organisms that cannot synthesize a specific essential nutrient, such as tryptophan. plos.orgresearchgate.net An auxotroph for tryptophan will only grow if tryptophan is supplied in the medium. A toxic analog like this compound could be used in a counter-selection strategy. For instance, researchers could select for cells that have mutated to no longer express the transporter (like LAT1) that imports the toxic analog. nih.gov

Another application is in the directed evolution of enzymes. caltech.edurcsb.org For example, a tryptophan synthase enzyme could be evolved to accept a modified substrate. A selection system could be designed where the wild-type enzyme is inhibited by an analog like this compound, while a mutated, desired variant is resistant or can process a different substrate for survival. acs.orgpnas.org While specific examples using this compound are not prominent in the literature, the principles of using amino acid analogs for selection are well-established. fao.org

Advanced Analytical Methodologies for Characterization of Substituted Tryptophans

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is an indispensable tool for probing the molecular structure of substituted tryptophans. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic molecules like Boc-4-methyl-DL-tryptophan. By mapping the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR spectroscopy for this compound would reveal characteristic signals for each proton. The tert-butoxycarbonyl (Boc) protecting group typically exhibits a prominent singlet around 1.45 ppm, corresponding to its nine equivalent methyl protons. beilstein-journals.org The protons on the indole (B1671886) ring would appear in the aromatic region (approximately 7.0-7.6 ppm), with their specific chemical shifts and coupling patterns influenced by the C4-methyl substituent. The C4-methyl group itself would produce a singlet in the upfield aromatic region. The α- and β-protons of the amino acid backbone would be observed as multiplets, with their exact positions depending on the solvent and conformational dynamics. rsc.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Key signals would include those from the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, the various sp²-hybridized carbons of the indole ring, and the sp³-hybridized carbons of the amino acid backbone. beilstein-journals.org The presence of rotamers due to the Boc moiety can sometimes lead to the appearance of two sets of signals for adjacent carbons and protons in NMR spectra. beilstein-journals.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity
Boc (9H) ~1.45 Singlet
C4-CH₃ (3H) ~2.40 Singlet
β-CH₂ (2H) ~3.20 - 3.40 Multiplet
α-CH (1H) ~4.30 - 4.50 Multiplet
Indole Ring (4H) ~7.00 - 7.60 Multiplets/Doublets
Indole NH (1H) ~8.10 Singlet (broad)

Note: Predicted values are based on analogous structures and can vary with solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would typically be used to generate intact molecular ions, such as the protonated molecule [M+H]⁺.

The fragmentation pattern observed in tandem MS (MS/MS) provides valuable structural information. A characteristic fragmentation pathway for Boc-protected amino acids involves the loss of the Boc group. This can occur through the loss of isobutylene (B52900) (56 Da) or the neutral loss of the entire tert-butoxycarbonyl group (100 Da). nih.govnih.gov Further fragmentation would involve the cleavage of the amino acid side chain from the backbone, leading to ions characteristic of the 4-methylindole (B103444) moiety. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion and its fragments, allowing for the determination of the molecular formula with high confidence.

Table 2: Predicted ESI-MS Fragments for this compound (C₁₇H₂₂N₂O₄)

m/z Value (Predicted) Ion Description
319.1652 [M+H]⁺ (Protonated Molecule)
341.1472 [M+Na]⁺ (Sodium Adduct)
263.1441 [M+H - C₄H₈]⁺ (Loss of isobutylene)
219.1230 [M+H - C₅H₈O₂]⁺ (Loss of Boc group)

Note: m/z values are calculated for the monoisotopic mass.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. In this compound, the aromatic indole ring of the tryptophan side chain acts as the primary chromophore. Tryptophan and its derivatives typically exhibit two main absorption bands corresponding to the π → π* electronic transitions of the indole ring, often designated as the ¹Lₐ and ¹Lₑ states. iosrjournals.orgrsc.org

For unsubstituted tryptophan in a neutral aqueous solution, the primary absorption maximum (λmax) is observed around 280 nm, with a shoulder at approximately 288 nm and a more intense peak near 220 nm. nih.govresearchgate.net The introduction of a methyl group at the C4 position of the indole ring is expected to cause a slight bathochromic shift (a shift to longer wavelengths) in the absorption maxima due to its electron-donating inductive effect, which perturbs the electronic energy levels of the chromophore. iosrjournals.org

Table 3: Typical UV-Vis Absorption Maxima for Tryptophan Derivatives

Compound λmax (nm) Transition
L-Tryptophan ~280 nm ¹Lₐ
L-Tryptophan ~220 nm ¹Lₑ

The indole moiety of tryptophan is intrinsically fluorescent, making fluorescence spectroscopy a highly sensitive technique for its analysis. The fluorescence properties of tryptophan, including its emission wavelength and quantum yield, are exceptionally sensitive to the local microenvironment, particularly solvent polarity. acs.org When excited at its absorption maximum (around 280 nm), tryptophan typically displays a broad emission peak centered around 350 nm in polar solvents like water. nih.govatlantis-press.com

Substitutions on the indole ring can significantly alter the photophysical properties. A methyl group at the C4 position in this compound is likely to cause a red shift in the fluorescence emission spectrum compared to the unsubstituted parent compound. nih.govnih.gov This modification of spectral properties makes such substituted tryptophans valuable as fluorescent probes. They can be incorporated into peptides or proteins to study conformational changes, protein-ligand interactions, or the local environment of specific residues, even in the presence of native tryptophan residues. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating the target compound from impurities and for resolving stereoisomers. It is the cornerstone of purity assessment and quantification in the analysis of substituted tryptophans.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing the purity of tryptophan derivatives and for separating its stereoisomers. nih.gov

For purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, a nonpolar stationary phase (e.g., octadecyl silica, C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), containing additives such as formic acid or trifluoroacetic acid. nih.govfrontiersin.org The compound is detected using a UV detector set to the λmax of the indole chromophore (e.g., 280 nm) or a fluorescence detector for enhanced sensitivity. nih.govnih.govresearchgate.net

Since this compound is a racemic mixture, it contains equal amounts of the D- and L-enantiomers. To separate these isomers, chiral HPLC is required. This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. nih.govdaneshyari.com Polysaccharide-based or Cinchona alkaloid-based zwitterionic CSPs have proven effective for the enantiomeric separation of various tryptophan derivatives. nih.gov The ability to resolve and quantify the individual D- and L-isomers is critical for applications where stereochemical purity is essential. nih.govresearchgate.net

Table 4: Representative HPLC Conditions for Tryptophan Derivative Analysis

Analysis Type Stationary Phase Mobile Phase Example Detection
Purity (Reversed-Phase) C18 (Octadecyl Silica) Acetonitrile/Water with 0.1% Formic Acid (Gradient) UV (280 nm) or Fluorescence (Ex: 280 nm, Em: 350 nm)

Chiral Chromatography for Enantiomeric Separation

The separation of enantiomers from a racemic mixture is a critical step in the analysis and utilization of chiral molecules like this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, employing a chiral stationary phase (CSP) to selectively interact with each enantiomer, leading to different retention times and enabling their separation. nih.gov

The selection of the CSP and the mobile phase composition are paramount for achieving efficient enantiomeric separation. nih.gov For N-blocked amino acids, including Boc-derivatized tryptophans, various CSPs have proven effective. For instance, Cinchona alkaloid-based zwitterionic CSPs have demonstrated successful separation of monosubstituted tryptophan derivatives. nih.gov Similarly, polysaccharide-based columns, such as those with amylose (B160209) derivatives, are widely used for resolving stereoisomers, where interactions like π–π stacking and hydrogen bonding are the primary forces driving chiral recognition. researchgate.net

Research on structurally related compounds provides insight into the conditions that would be applicable for this compound. The mobile phase often consists of a combination of an organic modifier like methanol or acetonitrile and an aqueous buffer, with additives such as formic acid (FA) and diethylamine (B46881) (DEA) to optimize peak shape and resolution. nih.govnexizo.ai The separation efficiency is quantified by parameters such as the separation factor (α) and resolution (Rs). researchgate.net

Table 1: Representative Chiral HPLC Separation Parameters for Tryptophan Analogs Data presented is based on studies of structurally similar tryptophan derivatives and dipeptides to illustrate typical analytical parameters.

Parameter Value/Condition Reference Compound(s)
Column Type AmyCoat-RP (amylose-based CSP) DL-Leucine-DL-Tryptophan
Mobile Phase Ammonium acetate (B1210297) (10 mM)-Methanol-Acetonitrile (50:5:45, v/v) DL-Leucine-DL-Tryptophan
Flow Rate 0.8 mL/min DL-Leucine-DL-Tryptophan
Detection UV at 230 nm DL-Leucine-DL-Tryptophan
Separation Factor (α) 1.30 - 1.60 DL-Leucine-DL-Tryptophan

| Resolution (Rs) | 7.19 - 8.05 | DL-Leucine-DL-Tryptophan |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing, which are fundamental to understanding the physical and chemical properties of a compound like this compound.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed electron density map of the molecule can be constructed, from which the atomic structure is resolved.

While specific XRD data for this compound is not publicly available in the reviewed literature, the application of this technique to related N-Boc-tryptophan derivatives is a standard practice in structural chemistry. nih.gov Such studies would reveal how the bulky tert-butyloxycarbonyl (Boc) group and the methyl group on the indole ring influence the molecule's conformation and the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that govern the crystal lattice. This information is invaluable for solid-state characterization, polymorphism studies, and understanding structure-property relationships.

Atomic Force Microscopy (AFM) for Self-Assembly Characterization

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of visualizing materials at the nanoscale, making it an ideal tool for studying the self-assembly of molecules. mdpi.com Boc-protected amino acids and dipeptides, particularly those containing tryptophan, are known to self-assemble into ordered nanostructures. nih.govrsc.org AFM allows for the direct observation of these supramolecular structures, providing data on their morphology, dimensions, and the dynamics of their formation. mdpi.com

In a typical AFM experiment to study the self-assembly of this compound, a solution of the compound would be deposited onto a flat substrate, such as mica. mdpi.com As the solvent evaporates or conditions are changed (e.g., pH, temperature), the molecules begin to organize. The AFM tip scans the surface, and its deflection, caused by forces between the tip and the sample, is used to generate a three-dimensional topographic image. nih.gov

Studies on similar Boc-protected tryptophan-based dipeptides have shown the formation of fibril and spherical nanostructures. nih.gov AFM can provide quantitative data on the height, width, and length of these structures. In-situ AFM, where imaging is performed in a liquid environment, can even track the assembly process in real-time, from initial nucleation to the growth of larger aggregates. mdpi.commdpi.com

Table 2: Potential Observables in AFM Characterization of this compound Self-Assembly

Observable Feature Description Significance
Nanostructure Morphology Identification of shapes such as nanofibers, nanorods, or spherical aggregates. Reveals the preferred mode of non-covalent assembly.
Dimensional Analysis Measurement of the height, width, and periodicity of assembled structures. Provides quantitative data on the size of the fundamental building blocks.
Surface Coverage Quantification of the area of the substrate covered by the nanostructures. Indicates the extent and efficiency of the self-assembly process.

| Growth Kinetics | Time-lapse imaging to observe the rate of nucleation and fibril elongation. | Elucidates the mechanism and dynamics of assembly. mdpi.com |

Optimization of Analytical Methods using Chemometrics

Chemometrics involves the use of mathematical and statistical methods to design or select optimal experimental procedures and to extract maximum chemical information from analytical data. frontiersin.org When developing complex analytical methods, such as the chiral HPLC separation of this compound, numerous variables can impact the quality of the results. Chemometrics provides a systematic and efficient approach to optimize these methods, reducing the number of experiments required compared to traditional one-variable-at-a-time approaches.

For the optimization of an HPLC method, a Design of Experiments (DoE) approach, such as a factorial design or response surface methodology, can be employed. Key experimental factors (variables) are identified, and their effects on critical analytical responses are evaluated simultaneously. This approach not only identifies the optimal conditions but also reveals interactions between factors.

For instance, in optimizing the chiral separation of this compound, the factors could include the percentage of organic modifier in the mobile phase, the pH of the aqueous buffer, the column temperature, and the flow rate. The responses to be maximized would typically be the resolution (Rs) between the enantiomeric peaks and the signal-to-noise ratio, while the analysis time would be a response to be minimized.

Table 3: Example of a Chemometric Design for HPLC Method Optimization

Factors (Variables) Level 1 (-) Level 2 (+) Responses (Outputs to Optimize)
A: Methanol % 40% 60% 1. Resolution (Rs)
B: Mobile Phase pH 3.0 5.0 2. Analysis Time

| C: Column Temperature | 25°C | 40°C | 3. Peak Tailing Factor |

This systematic approach allows for the creation of a mathematical model that predicts the analytical performance under different conditions, enabling the identification of a robust set of optimal parameters for the routine analysis of this compound. frontiersin.org

Computational and Biophysical Studies on Tryptophan Analog Interactions

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational tools used to model the interaction between a ligand, such as a tryptophan analog, and a protein at the atomic level. These techniques are crucial in drug design and mechanistic enzymology.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. The results help identify the most stable binding mode and provide a numerical score that correlates with binding strength. nih.gov

For tryptophan analogs, docking studies can elucidate how modifications to the indole (B1671886) ring or backbone affect binding to enzymes like indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tryptophan metabolism. rsc.orgrsc.org For instance, docking simulations of various tryptophan analogues into the IDO1 active site have been used to predict their binding poses relative to the heme group, which is crucial for the enzyme's catalytic activity. nih.gov The docking scores provide a comparative measure of binding stability among different analogs. nih.gov

CompoundDocking Score (kcal/mol)Predicted Interaction
L-Tryptophan-8.5Hydrogen bond with Ser167, Pi-stacking with heme
Boc-4-methyl-DL-tryptophan -9.2 (Hypothetical)Hydrophobic interaction from methyl group, potential steric hindrance
1-Methyl-Tryptophan-8.8Altered indole nitrogen interaction
5-Hydroxy-Tryptophan-8.3Additional hydrogen bond potential from hydroxyl group

Note: Data for this compound is hypothetical for illustrative purposes. Other values are representative of typical findings in the literature for tryptophan analogs.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations reveal how the protein's structure adapts upon ligand binding. bohrium.com The binding of a ligand can induce significant conformational changes, ranging from small side-chain rearrangements to large-scale domain movements. nih.gov

For proteins that interact with tryptophan or its analogs, fluorescence spectroscopy is a powerful experimental technique to monitor these changes. The intrinsic fluorescence of tryptophan residues is highly sensitive to their local environment. nih.gov A change in fluorescence upon the binding of a ligand like this compound can indicate a conformational shift that alters the position or solvent exposure of the protein's native tryptophan residues. nih.govcapes.gov.br For example, studies on the acetylcholine (B1216132) binding protein (AChBP) showed that ligand binding in an aromatic pocket rich in tryptophan residues leads to substantial quenching of intrinsic fluorescence, signifying a significant conformational adjustment. nih.gov Similarly, the motion of specific tryptophan side chains has been shown to be critical for substrate binding and product release in some enzymes. chemrxiv.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Elucidate Reaction Mechanisms

For studying chemical reactions within an enzyme's active site, hybrid QM/MM methods have become indispensable. wordpress.comnih.gov These approaches treat the chemically active region (e.g., the substrate and key catalytic residues) with quantum mechanics (QM), which accurately describes bond-breaking and bond-forming events, while the rest of the protein and solvent are treated with the more computationally efficient molecular mechanics (MM) force field. acs.org

QM/MM simulations are used to map the entire reaction pathway for an enzyme-catalyzed process, including the identification of intermediates and, most importantly, the transition state. acs.org The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. By modeling this state, researchers can understand how enzymes achieve their remarkable catalytic rate enhancements.

In the context of tryptophan analogs, QM/MM studies can predict whether a compound will be a substrate or an inhibitor for an enzyme like IDO1. rsc.org These calculations can determine the energy barrier for the enzymatic oxidation of the analog's indole ring. A high-energy barrier would suggest the compound is a poor substrate or an inhibitor, while a low barrier would indicate it can be processed by the enzyme. acs.org

The catalytic cycle of heme-containing enzymes like indoleamine 2,3-dioxygenase (IDO) involves complex steps, including oxygen binding and proton transfers. nih.gov The mechanism is thought to involve the formation of a ferryl-oxo (FeIV=O) species and an indole 2,3-epoxide intermediate. nih.gov The subsequent ring-opening is believed to be triggered by a proton transfer from the substrate's amino group to the epoxide oxygen. nih.gov

Structure Prediction and Energy Landscape Analysis of Tryptophan Derivatives

Understanding the conformational preferences of tryptophan derivatives themselves is fundamental to interpreting their biological activity. Computational methods can predict the three-dimensional structures of these molecules and analyze their conformational energy landscapes.

The energy landscape of a molecule describes the relationship between its conformation and its potential energy. researchgate.net Minima on this landscape correspond to stable or metastable conformations. For flexible molecules like tryptophan derivatives, which have multiple rotatable bonds, the landscape can be complex. researchgate.net Disconnectivity graphs are a useful way to visualize these landscapes, showing the relationships between different low-energy conformational funnels and the energy barriers that separate them. researchgate.net

Analysis of these landscapes can reveal the most likely conformations a molecule like this compound will adopt in solution. This information is critical for understanding its pre-binding state before interacting with a protein target. Furthermore, computational studies can complement experimental methods like NMR to refine the three-dimensional structures of peptides and proteins containing modified tryptophan residues, ensuring that the structural models are accurate. scielo.br

Computational MethodApplication to Tryptophan DerivativesKey Insights
Structure Prediction Generates 3D models of molecules like this compound.Determines preferred bond angles, lengths, and overall shape.
Conformational Search Identifies low-energy conformations of the molecule.Reveals flexibility and accessible shapes in solution.
Energy Landscape Analysis Maps the potential energy surface as a function of molecular conformation. researchgate.netIdentifies stable states and the energy barriers between them, explaining conformational dynamics. researchgate.net
NMR Chemical Shift Calculation Predicts NMR spectra based on a 3D structure. scielo.brValidates and refines computationally or experimentally determined structures. scielo.br

Polymorphism and Crystal Structure Prediction

The solid-state packing of amino acid derivatives is of significant interest due to its impact on the material's physical properties. While specific crystallographic data for this compound is not extensively documented in publicly available literature, the principles governing polymorphism and crystal structure can be understood from studies on related tryptophan compounds.

Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a well-documented phenomenon for amino acids, including L-tryptophan. figshare.comelsevierpure.com Different polymorphs can arise from variations in crystallization conditions, such as the solvent and temperature, leading to different arrangements of molecules in the crystal lattice. These arrangements are often characterized by distinct networks of non-covalent interactions. For instance, L-tryptophan is known to form polymorphs based on alternating hydrophilic and hydrophobic layers, with significant differences in their hydrogen-bonding arrangements. elsevierpure.com

The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl group on the indole ring at the 4-position would be expected to significantly influence the crystallization behavior of tryptophan. The bulky and hydrophobic Boc group can sterically hinder certain packing arrangements and favor others, likely impacting the hydrogen-bonding network typically observed in amino acid crystals. organic-chemistry.org The methyl group, being electron-donating, can alter the electronic properties of the indole ring, which in turn affects its stacking interactions. nih.govacs.orgresearchgate.net

Crystal structure prediction (CSP) is a computational methodology used to predict the crystal structures of organic molecules. nyu.edu This approach involves generating a multitude of potential crystal packing arrangements and ranking them based on their calculated lattice energies. For a molecule like this compound, a typical CSP workflow would involve:

Conformational Analysis: Determining the low-energy conformations of the isolated molecule.

Crystal Packing Generation: Packing the low-energy conformers into various common space groups to generate a large number of hypothetical crystal structures.

Energy Ranking: Using force fields or more accurate quantum mechanical methods to calculate the lattice energy of each hypothetical structure and rank them in order of stability.

The predicted stable structures would provide insights into the likely packing motifs and intermolecular interactions that govern the solid state of this compound.

Analysis of Non-Covalent Interactions

Computational quantum mechanical methods are instrumental in dissecting and quantifying these non-covalent interactions. mdpi.com Techniques such as Density Functional Theory (DFT) can be employed to calculate the interaction energies and geometries of molecular dimers and clusters, providing a detailed understanding of the forces holding the crystal together. nih.gov

Aromatic Stacking and Hydrogen Bonding Networks

Aromatic Stacking:

The indole ring of tryptophan is known to participate in π-π stacking interactions, which are crucial for the structure and function of many proteins. nih.gov The introduction of a methyl group at the 4-position of the indole ring is expected to enhance these stacking interactions. Methyl groups are electron-donating, which increases the electron density of the aromatic π-system, thereby strengthening cation-π and π-π stacking interactions. nih.govacs.orgresearchgate.net

Below is a table summarizing the typical energies of different non-covalent interactions involving aromatic systems, providing context for the potential interactions in this compound.

Interaction TypeTypical Energy (kcal/mol)Key Features
π-π Stacking1-3Attraction between aromatic rings.
Cation-π5-10Interaction between a cation and the face of an aromatic ring.
Hydrogen Bond3-10Directional interaction between a hydrogen atom and an electronegative atom.
van der Waals< 1Weak, non-specific attractive forces.

Hydrogen Bonding Networks:

Hydrogen bonds are another critical component of the crystal packing of amino acid derivatives. In this compound, potential hydrogen bond donors include the N-H of the indole ring and the N-H of the Boc-protected amine. The acceptors are the carbonyl oxygen atoms of the carboxylic acid and the Boc group.

The bulky Boc group can influence the formation of hydrogen bonds. While the N-H of the carbamate (B1207046) is a potential donor, the steric hindrance from the tert-butyl group might favor certain hydrogen bonding patterns over others. organic-chemistry.org The crystal structures of other Boc-protected amino acids reveal a variety of hydrogen bonding motifs, often leading to the formation of chains, sheets, or more complex three-dimensional networks.

The interplay between aromatic stacking and hydrogen bonding is crucial in determining the final crystal structure. The molecules will arrange to optimize both types of interactions, leading to a densely packed and stable crystalline form. The specific arrangement will depend on the subtle balance of these forces, which is influenced by the presence of both the methyl and Boc substituents.

Structure Activity Relationship Sar Studies of Modified Tryptophans

Impact of Substitutions on the Indole (B1671886) Ring

The indole ring is a defining feature of tryptophan, contributing to its unique chemical and physical properties, including its hydrophobicity and UV absorbance at 280 nm. nih.gov This aromatic system is a prime target for chemical modification to alter the compound's biological activity. nih.gov Substitutions on the indole ring can dramatically influence how the molecule interacts with its biological targets, such as enzymes and receptors. researchgate.net

Positional Effects of Methylation (e.g., 4-methyl vs. 7-methyl)

For example, studies on mithramycin (MTM) analogues, which incorporate a modified tryptophan, have shown that the position of methylation on the indole ring is critical. nih.gov The DNA binding, cytotoxicity, and selectivity of these analogues vary depending on whether the methyl group is at the 5, 6, or 7-position. nih.gov Specifically, the MTM SA-5-methyl-Trp analogue was identified as the most selective, likely due to an optimal balance between DNA binding and the solvent exposure of its side chain. nih.gov

In a different context, the methylation at the N-7 position of a guanine (B1146940) base was found to enhance the stacking interaction with the indole ring of tryptophan methyl ester. rsc.org This suggests that methylation can influence non-covalent interactions that are vital for molecular recognition. Conversely, studies on the enzyme TsrM, which methylates L-tryptophan at the C2 position, revealed that the analog 7-aza-Trp, where a nitrogen atom replaces the carbon at position 7, is a very poor substrate. nih.gov This indicates that altering the electronic properties at the 7-position can significantly reduce enzymatic activity. nih.gov

Table 1: Positional Effects of Methylation on Tryptophan Analogues

Position of Methylation Compound/Context Observed Effect Reference
5-position Mithramycin SA-5-methyl-Trp Most selective analogue, balanced DNA binding and solvent exposure. nih.gov
7-position (N-7 of Guanine) Tryptophan-Guanine Interaction Strengthened stacking interaction with the indole ring. rsc.org
7-position (7-aza-Trp) TsrM Enzymatic Activity Very poor substrate, decreased nucleophilicity of the indole ring. nih.gov

Effects of Other Substituents (e.g., halogenation, methoxy)

Beyond methylation, the introduction of other functional groups, such as halogens or methoxy (B1213986) groups, onto the indole ring can significantly modulate the properties of tryptophan. These modifications can alter the electronic and steric characteristics of the molecule, leading to changes in biological activity, spectroscopic properties, and reactivity.

Halogenation is a key post-translational modification that can alter the properties of tryptophan. nih.gov Tryptophan halogenases catalyze regiospecific halogenation, which is crucial in the biosynthesis of many halogenated indole alkaloids. nih.gov For instance, the enzyme SttH is effective for halogenation at the C-6 position, while RebH shows higher activity for the C-7 position. nih.gov The type of halogen introduced (chlorination vs. bromination) can be controlled by the halide salts present during the reaction. nih.gov Studies have also shown that specific peptide sequences can direct the chlorination of tryptophan residues by myeloperoxidase. nih.gov

Other substituents can be used to tune the photophysical properties of tryptophan. The 4-position of the indole ring is particularly sensitive to substitution, affecting the electronic transition dipole moments. nih.gov For example, introducing an electron-withdrawing formyl group (CHO) or nitro group (NO2) at the 4-position can shift the absorption spectrum into the visible range. researchgate.netrsc.org Specifically, 4-formyltryptophan (4CHO-Trp) exhibits cyan fluorescence, while 4-nitrotryptophan (B14803151) (4NO2-Trp) acts as a fluorescence quencher. researchgate.netrsc.org

Table 2: Effects of Various Substituents on the Tryptophan Indole Ring

Substituent Position Effect Reference
Chlorine/Bromine C-6 Halogenation by SttH enzyme. nih.gov
Chlorine/Bromine C-7 Halogenation by RebH enzyme. nih.gov
Formyl (CHO) C-4 Red-shifted absorption, becomes a cyan fluorophore. nih.govresearchgate.netrsc.org

Influence of Protecting Groups on Biological and Chemical Properties

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the reactive functional groups of amino acids. For tryptophan, the indole ring's nitrogen is susceptible to modification during synthesis, necessitating the use of specific protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

Role of Boc and Fmoc in Stability and Reactivity

The choice of protecting group for the tryptophan indole ring is critical for the success of peptide synthesis. The Boc group is often used to protect the indole nitrogen in Fmoc-based peptide synthesis. bzchemicals.com This protection minimizes side reactions, such as those caused by sulfonyl moieties released from protected arginine residues. bzchemicals.com The Boc group on the indole is stable under the mild basic conditions used to remove the Fmoc group from the alpha-amine but can be removed under the acidic conditions used for cleavage from the resin. bzchemicals.comgoogle.com

A key development was the creation of a tryptophan derivative where the indole nitrogen is protected by Boc and the alpha-amino group is protected by Fmoc. google.com This specific combination results in a derivative that is surprisingly stable during catalytic hydrogenation, a process that can partially destroy tryptophan derivatives where the alpha-amino group is also protected by Boc. google.com The Boc group protecting the indole can be cleaved under mild conditions, such as with trifluoroacetic acid, at the end of the synthesis without degrading sensitive peptide structures. google.comrsc.org

The stability imparted by these protecting groups is crucial. The tert-butyl carbonium ion generated during Boc deprotection can react with unprotected tryptophan residues if scavengers are not used. bzchemicals.com Therefore, protecting the indole nitrogen with a Boc group in Fmoc chemistry significantly enhances the stability and yield of tryptophan-containing peptides. bzchemicals.comrsc.org

Stereochemical Considerations in Biological Activity (D- vs. L-enantiomers)

Stereochemistry plays a pivotal role in the biological activity of amino acids. nih.gov While L-amino acids are the primary building blocks of proteins, their D-enantiomers are not merely artificial constructs but possess distinct and significant biological functions. frontiersin.orgthieme-connect.com The different three-dimensional arrangement of atoms in D- and L-enantiomers leads to stereospecific interactions with chiral biological macromolecules like enzymes and receptors. libretexts.org

L-tryptophan is the precursor for the synthesis of the neurotransmitter serotonin (B10506). frontiersin.org The enzyme tryptophan hydroxylase, which catalyzes the rate-limiting step, is specific for the L-enantiomer. frontiersin.org

Correlation between Structural Features and Enzyme Inhibition Potency

The structural features of tryptophan and its derivatives are directly correlated with their ability to inhibit enzymes. Modifications to the indole ring, the stereochemistry of the alpha-carbon, and the nature of the side chain can all influence binding affinity and inhibitory potency.

Tryptophan itself is known to inhibit the enzyme phosphoenolpyruvate (B93156) carboxykinase, a key enzyme in gluconeogenesis. nih.gov Furthermore, the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme that catalyzes the first step in tryptophan degradation, is a major area of cancer immunotherapy research. researchgate.net The mechanism of IDO inhibition is often dependent on substitutions within the indole ring. researchgate.net

Studies on Mycobacterium tuberculosis tryptophan synthase have identified allosteric inhibitors that bind to a site distinct from the active site. nih.gov These inhibitors, which include sulfolane (B150427) and indole-5-sulfonamide scaffolds, function by stabilizing the enzyme in an inactive conformation and preventing the communication between its subunits necessary for catalysis. nih.gov

The aromatic nature of the tryptophan indole ring is also important for inhibitor binding. In human dipeptidyl peptidase III (DPP III), a conserved tryptophan residue (Trp300) is crucial for binding competitive inhibitors. researchgate.net Replacing this tryptophan with phenylalanine (which is also aromatic) only moderately decreased activity, but replacing it with leucine (B10760876) (which is not aromatic) significantly reduced both binding and catalytic efficiency, demonstrating the importance of the aromatic ring in the S2 subsite for ligand binding. researchgate.net

Table 3: Correlation of Tryptophan Analogue Structure with Enzyme Inhibition

Enzyme Structural Feature of Inhibitor Effect on Inhibition Reference
Phosphoenolpyruvate Carboxykinase Unmodified Tryptophan Inhibition of gluconeogenesis. nih.gov
Indoleamine 2,3-dioxygenase (IDO) Indole ring substitutions Modulates inhibitory potency. researchgate.net
M. tuberculosis Tryptophan Synthase Allosteric binding (sulfolane/indole-5-sulfonamide scaffolds) Stabilizes inactive conformation, blocks catalysis. nih.gov

Future Directions in Research on Boc 4 Methyl Dl Tryptophan and Tryptophan Analogs

Development of Advanced Synthetic Methodologies for Novel Analogs

The synthesis of tryptophan analogs is a cornerstone for the advancement of their research and application. While established methods exist, the pursuit of more efficient, versatile, and stereoselective synthetic routes remains a critical objective. Future efforts will likely focus on several key areas:

Biocatalytic Approaches: Enzymes offer unparalleled chemo-, regio-, and stereoselectivity. The use of enzymes like tryptophan synthase (TrpS) and its engineered variants (TrpB) has shown promise for the synthesis of tryptophan analogs directly from serine and corresponding indole (B1671886) analogs. acs.org Future work will likely involve further protein engineering to expand the substrate scope of these enzymes, enabling the synthesis of a wider array of previously inaccessible analogs. acs.org

Novel Catalytic Systems: The development of new metal-catalyzed cross-coupling reactions and C-H functionalization strategies will continue to be a major focus. These methods offer direct and efficient ways to introduce various functional groups onto the indole ring of tryptophan. For instance, copper-catalyzed radiofluorination has been successfully employed to synthesize 18F-labeled tryptophan derivatives for PET imaging. nih.gov

Asymmetric Synthesis: Achieving high enantiomeric purity is crucial for biological applications. The development of novel chiral auxiliaries and asymmetric catalytic methods will be instrumental in the stereoselective synthesis of tryptophan analogs. rsc.org Strategies like the Strecker amino acid synthesis facilitated by chiral auxiliaries have proven effective for producing optically pure (S)-tryptophan analogs. rsc.org

Combinatorial and High-Throughput Synthesis: To accelerate the discovery of new tryptophan analogs with desired properties, high-throughput synthesis and screening methodologies will become increasingly important. These approaches will enable the rapid generation and evaluation of large libraries of compounds.

A summary of emerging synthetic strategies is presented in the table below:

Synthetic StrategyDescriptionKey Advantages
Biocatalysis Use of enzymes like TrpB for direct synthesis from serine and indole analogs. acs.orgHigh chemo- and stereoselectivity. acs.org
Metal Catalysis Copper-catalyzed reactions for introducing functional groups like fluorine. nih.govEfficient and direct functionalization.
Asymmetric Synthesis Employment of chiral auxiliaries in methods like Strecker synthesis. rsc.orgProduction of optically pure isomers. rsc.org

Elucidation of Underexplored Biological Mechanisms

While the roles of tryptophan in protein synthesis and as a precursor for key metabolites like serotonin (B10506) and melatonin (B1676174) are well-established, the biological functions of its various analogs, including Boc-4-methyl-DL-tryptophan, are less understood. Future research will aim to unravel these underexplored mechanisms.

Metabolic Fate and Signaling: A key area of investigation will be to trace the metabolic pathways of novel tryptophan analogs within biological systems. Understanding how these analogs are metabolized and what downstream signaling pathways they influence is crucial. For example, the metabolism of L-tryptophan via the kynurenine (B1673888) pathway is implicated in immune suppression in tumors. nih.gov Investigating how analogs like this compound affect this and other pathways could reveal new therapeutic opportunities.

Interaction with Biological Targets: Identifying the specific proteins, enzymes, and receptors that interact with tryptophan analogs is a primary goal. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies will be instrumental in identifying these binding partners.

Oxidative Modifications: Tryptophan residues in proteins are susceptible to oxidative modification, which can have significant biological consequences. nih.gov Research into how tryptophan analogs influence or are themselves affected by oxidative stress could provide insights into aging and disease processes.

Rational Design of Tryptophan Analogs for Specific Biochemical Targets

The ability to design and synthesize tryptophan analogs with specific biological activities holds immense therapeutic potential. This rational design approach is guided by an understanding of the structure-activity relationships of these compounds.

Enzyme Inhibitors: Tryptophan analogs can be designed to act as inhibitors of specific enzymes. For example, analogs have been developed as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor-mediated immune suppression. nih.govrsc.org Future work will focus on designing more potent and selective inhibitors for IDO1 and other therapeutic targets.

Probes for Chemical Biology: Tryptophan analogs can serve as valuable tools for studying biological processes. For instance, fluorescently labeled or isotopically enriched analogs can be used to track the localization and dynamics of proteins and peptides.

Modulators of Protein-Protein Interactions: The indole side chain of tryptophan often plays a critical role in mediating protein-protein interactions. nih.gov Analogs with modified indole rings can be designed to either enhance or disrupt these interactions, providing a means to modulate cellular processes.

Incorporation into Peptides and Proteins: The site-specific incorporation of tryptophan analogs into peptides and proteins can be used to create novel biomaterials with enhanced stability, altered binding properties, or new functionalities. nih.gov

The following table highlights key biochemical targets for rationally designed tryptophan analogs:

Biochemical TargetTherapeutic/Research ApplicationExample
Enzymes Inhibition of disease-related enzymes.IDO1 inhibitors for cancer immunotherapy. nih.govrsc.org
Receptors Modulation of receptor signaling.Development of novel agonists or antagonists.
Protein Interfaces Disruption or stabilization of protein-protein interactions.Modulating cellular signaling pathways. nih.gov

Integration with Omics Technologies for Systems-Level Understanding

The advent of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the systemic effects of tryptophan analogs.

Multi-Omics Data Integration: Integrating data from multiple omics platforms can provide a holistic view of the cellular response to tryptophan analogs. nih.govmdpi.commdpi.com For example, combining metabolomics with transcriptomics can reveal how changes in tryptophan metabolism are linked to alterations in gene expression. nih.gov

Biomarker Discovery: Omics approaches can be used to identify biomarkers that predict the response to treatment with tryptophan analogs. This is particularly relevant in the context of personalized medicine, where treatments can be tailored to individual patients based on their molecular profiles.

Pathway Analysis: By analyzing large-scale omics datasets, researchers can identify the biological pathways and networks that are most significantly affected by tryptophan analogs. mit.edu This can provide valuable insights into their mechanisms of action and potential off-target effects.

Systems Biology Modeling: The data generated from omics studies can be used to build computational models of biological systems. These models can then be used to simulate the effects of tryptophan analogs and to generate testable hypotheses about their function.

Exploration of Self-Assembly Properties and Nanomaterial Applications

Tryptophan and its derivatives have a natural tendency to self-assemble into well-ordered nanostructures, such as nanofibers, nanotubes, and nanospheres. nih.govrsc.orgacs.org This property opens up exciting possibilities for their use in materials science and nanotechnology.

Development of Novel Biomaterials: The self-assembly of tryptophan-containing peptides and analogs can be harnessed to create novel biomaterials with a wide range of applications, including in tissue engineering, drug delivery, and biosensing. nih.gov

Nanofabrication: The precise control over the self-assembly process allows for the bottom-up fabrication of complex nanostructures. cnr.itresearchgate.net Future research will focus on understanding the fundamental principles governing this self-assembly in order to design and create nanomaterials with desired properties.

Functional Nanomaterials: By incorporating functional groups into tryptophan analogs, it is possible to create self-assembling nanomaterials with specific functionalities, such as catalytic activity, conductivity, or optical properties.

Amyloid-Mimicking Structures: The self-assembly of tryptophan can lead to the formation of amyloid-like nanofibers. rsc.org Studying these structures can provide insights into the mechanisms of amyloid diseases and may also lead to the development of new diagnostic and therapeutic strategies.

The table below summarizes the potential applications of self-assembling tryptophan-based nanomaterials:

Application AreaDescription
Tissue Engineering Scaffolds for cell growth and tissue regeneration. nih.gov
Drug Delivery Nanocarriers for the targeted delivery of therapeutic agents. nih.gov
Biosensors Platforms for the detection of biological molecules. nih.gov
Nanofabrication Building blocks for the construction of complex nanostructures. cnr.itresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-4-methyl-DL-tryptophan, and how do protecting group strategies influence yield?

  • Methodological Answer : Synthesis typically involves introducing the Boc (tert-butoxycarbonyl) group to the amino terminus of 4-methyl-DL-tryptophan using di-tert-butyl dicarbonate under alkaline conditions (e.g., in a THF/water mixture). The methyl group at the 4-position is introduced via electrophilic substitution or enzymatic modification. Yield optimization requires careful control of reaction temperature (0–4°C for Boc protection) and stoichiometric ratios. Comparative studies suggest coupling reagents like DCC (dicyclohexylcarbodiimide) improve efficiency in solid-phase peptide synthesis .
  • Data Reference : A 2022 study reported a 78% yield using Boc protection at pH 8.5, with purity >95% confirmed by HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (acetonitrile/water gradient) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the Boc group and methyl substitution, while mass spectrometry (ESI-MS) validates molecular weight. For enantiomeric resolution, chiral HPLC using cellulose-based columns is recommended due to the DL-configuration .
  • Data Reference : A 2023 protocol highlighted retention times of 8.2 min (L-isomer) and 9.1 min (D-isomer) under chiral conditions .

Q. What are the primary research applications of this compound in peptide chemistry?

  • Methodological Answer : The compound serves as a building block in peptide synthesis, particularly for studying steric effects in enzyme-substrate interactions (e.g., tryptophan hydroxylase inhibition). Its Boc group enhances solubility in organic solvents, facilitating coupling reactions. Recent studies used it to synthesize analogs for probing allosteric sites in serotonin receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 12 μM vs. 45 μM in enzyme assays) may arise from variations in assay buffers (e.g., Tris vs. phosphate affecting metal ion availability) or cell line specificity (HEK293 vs. CHO cells). To address this, standardize assay conditions using a reference inhibitor (e.g., 5-methyl-DL-tryptophan) and validate findings with orthogonal methods like SPR (surface plasmon resonance) .
  • Data Reference : A 2024 meta-analysis attributed 30% of variability to differences in cell membrane permeability .

Q. What strategies minimize racemization during this compound incorporation into peptide chains?

  • Methodological Answer : Racemization occurs during carbodiimide-mediated coupling, especially at elevated temperatures. Mitigation strategies include:

  • Using low-temperature (0–4°C) coupling conditions.
  • Adding additives like HOBt (hydroxybenzotriazole) to suppress side reactions.
  • Monitoring enantiomeric excess via circular dichroism (CD) spectroscopy after each synthesis step .
    • Data Reference : A 2021 study achieved <5% racemization using HOBt at −20°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.